2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B-
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Overview
Description
2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B- is a heterocyclic compound that features a naphthalene ring fused with an oxazine ring. This compound is part of a broader class of naphthoxazines, which are known for their diverse biological and chemical properties. The unique structure of 2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B- makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B- typically involves multicomponent reactions. One common method is the condensation of 2-naphthol with aryl or heteroaryl aldehydes in the presence of ammonia. This reaction can be carried out at room temperature and often does not require a catalyst . Another method involves the use of aliphatic amines, aromatic aldehydes, and β-naphthol with a heterogeneous catalyst like SiO2.HClO4 in ethanol as the solvent .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial for industrial applications to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or oxazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include substituted naphthoxazines, quinones, and dihydro derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential use in drug development, particularly for its anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B- involves its interaction with various molecular targets. The compound can inhibit enzymes, interfere with DNA replication, and modulate signaling pathways. Its biological effects are mediated through binding to specific receptors and altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Diaryl-1H-naphtho[1,2-e][1,3]oxazines: These compounds share a similar naphthoxazine structure and exhibit comparable biological activities.
Naphthopyrans: These compounds are known for their photochromic properties and are used in applications like photochromic lenses.
Uniqueness
2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B- stands out due to its unique combination of a naphthalene ring and an oxazine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
CAS No. |
94921-29-6 |
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Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-7-ol |
InChI |
InChI=1S/C15H21NO2/c1-2-8-16-9-10-18-15-12-4-3-5-14(17)11(12)6-7-13(15)16/h3-5,13,15,17H,2,6-10H2,1H3 |
InChI Key |
NEZSLNYDFZRLJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCOC2C1CCC3=C2C=CC=C3O |
Origin of Product |
United States |
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